tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Overview
Description
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is a chemical compound with the molecular formula C10H19FN2O2·HCl. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a fluoropyrrolidine moiety, and a carbamate linkage, making it a versatile molecule for synthetic and analytical purposes .
Mechanism of Action
Target of Action
Similar compounds such as tert-butyl carbamate are used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amine groups in biological systems.
Mode of Action
It’s known that tert-butyl carbamate derivatives can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds . This suggests that the compound may interact with its targets by modifying their chemical structure, potentially altering their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride typically involves the protection of an amine group using a tert-butoxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is used as an electrophile for the nucleophilic addition of the amine . The reaction conditions often include the use of a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc group, resulting in the formation of the desired carbamate compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: Another carbamate compound with similar protective properties for amine groups.
tert-Butyl N-(methoxy)carbamate: Used for similar applications in organic synthesis and as a protecting group.
Uniqueness
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is unique due to its fluoropyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring high specificity and stability .
Properties
IUPAC Name |
tert-butyl N-[[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOQMCJMKAZMC-SCLLHFNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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